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Introduction
Carlactone is a key intermediate in the biosynthesis of strigolactones (SLs), a class of

phytohormones that play crucial roles in plant development and interaction with symbiotic and

parasitic organisms.[1][2] As central regulators of shoot branching, root architecture, and seed

germination, understanding the biosynthesis of strigolactones, and therefore carlactone, is of

significant interest for agricultural and pharmaceutical research.[1][2] This technical guide

provides an in-depth overview of the carlactone biosynthetic pathway, including the key

enzymes, intermediates, quantitative data, and detailed experimental methodologies.

The Core Biosynthetic Pathway of Carlactone
The biosynthesis of carlactone begins in the plastids with the ubiquitous carotenoid, all-trans-

β-carotene.[3] A series of enzymatic reactions converts this precursor into carlactone, which is

then exported to the cytoplasm for further modification into various strigolactones.[3]

The core pathway involves three key enzymatic steps:

Isomerization: The pathway is initiated by the enzyme β-carotene isomerase (D27), which

catalyzes the reversible isomerization of all-trans-β-carotene to 9-cis-β-carotene.[3][4] This

stereospecific conversion is a critical rate-limiting step in the pathway.
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First Cleavage: Next, the carotenoid cleavage dioxygenase 7 (CCD7) cleaves 9-cis-β-

carotene at the 9',10' position to produce 9-cis-β-apo-10'-carotenal and β-ionone.[3]

Second Cleavage and Cyclization: The final step in carlactone synthesis is catalyzed by

carotenoid cleavage dioxygenase 8 (CCD8). This enzyme mediates a complex reaction

involving the cleavage of 9-cis-β-apo-10'-carotenal and subsequent intramolecular

rearrangement and cyclization to form carlactone.[3]

Following its synthesis, carlactone is transported to the cytoplasm where it undergoes further

modifications, primarily oxidation, to generate the diverse array of strigolactones observed in

nature. A key enzyme in this downstream pathway is MORE AXILLARY GROWTH 1 (MAX1), a

cytochrome P450 monooxygenase, which oxidizes carlactone to carlactonoic acid.[2][5]

Quantitative Data
Understanding the quantitative aspects of the carlactone biosynthetic pathway is essential for

its manipulation and for the development of targeted inhibitors or enhancers. The following

tables summarize key quantitative data related to the enzymes and intermediates of this

pathway.

Table 1: Enzyme Kinetic Parameters for Arabidopsis thaliana MAX1

Substrate Apparent Km (nM) Apparent kcat (min-1)

rac-Carlactone 413 ± 65 0.063 ± 0.003

rac-19-hydroxy-carlactone 960 ± 87 0.114 ± 0.003

Data from Abe et al. (2014). The study used recombinant MAX1 expressed in yeast

microsomes.[5]

Table 2: Endogenous Levels of Carlactone and Carlactonoic Acid in Arabidopsis thaliana
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Genotype Compound
Concentration (pg/g fresh
weight)

Wild Type (Col-0) Carlactonoic Acid 32.5 ± 5.2

max1-4 Carlactone High accumulation

atd14 Carlactonoic Acid ~12-fold increase vs. WT

max2 Carlactonoic Acid ~20-fold increase vs. WT

Data compiled from Abe et al. (2014).[5]
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Caption: The biosynthetic pathway of carlactone and its conversion to strigolactones.

Experimental Workflow Diagram
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Caption: A generalized experimental workflow for studying the carlactone biosynthetic

pathway.

Experimental Protocols
The elucidation of the carlactone biosynthetic pathway has been made possible through a

combination of genetic, biochemical, and analytical techniques. Below are detailed

methodologies for key experiments.

Heterologous Expression and Purification of
Biosynthetic Enzymes
Objective: To produce active enzymes (D27, CCD7, CCD8, MAX1) for in vitro assays.

Methodology:

Gene Cloning and Vector Construction:

Amplify the full-length coding sequences of D27, CCD7, CCD8, and MAX1 from cDNA of

the plant of interest (e.g., Arabidopsis thaliana, Oryza sativa).

Clone the amplified sequences into a suitable expression vector (e.g., pGEX for E. coli or

pYES-DEST52 for yeast). The choice of vector may depend on the requirement for post-

translational modifications.

Heterologous Expression:

In E. coli: Transform the expression constructs into a suitable E. coli strain (e.g.,

BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with

IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C)

overnight to enhance protein solubility.

In Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a suitable

yeast strain (e.g., INVSc1). Grow the yeast in appropriate selection media and induce

protein expression with galactose.

Protein Purification:
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Harvest the cells by centrifugation and resuspend them in a lysis buffer.

Lyse the cells by sonication or using a French press.

Clarify the lysate by centrifugation to remove cell debris.

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged

proteins or Glutathione-Sepharose for GST-tagged proteins).

Elute the purified protein and confirm its purity and size by SDS-PAGE.

In Vitro Enzyme Assays
Objective: To determine the enzymatic activity and kinetics of the biosynthetic enzymes.

Methodology:

D27 (β-carotene isomerase) Assay:

Prepare a reaction mixture containing the purified D27 enzyme in a suitable buffer (e.g.,

50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

Add the substrate, all-trans-β-carotene, solubilized with a detergent like Triton X-100.

Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific time.

Stop the reaction by adding an organic solvent (e.g., acetone or a mixture of

chloroform/methanol).

Extract the carotenoids and analyze the products by HPLC with a C18 column, monitoring

at 450 nm to separate and quantify all-trans-β-carotene and 9-cis-β-carotene.

CCD7 and CCD8 Coupled Assay:

A coupled assay is often used to produce carlactone from 9-cis-β-carotene.

Prepare a reaction mixture containing purified CCD7 and CCD8 enzymes in a buffer (e.g.,

50 mM HEPES, pH 7.5, 100 mM NaCl, 5% glycerol).
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Add the substrate, 9-cis-β-carotene, and incubate at the optimal temperature.

Extract the products with an organic solvent (e.g., ethyl acetate).

Analyze the formation of carlactone by LC-MS/MS.

MAX1 (Carlactone Oxidase) Assay:

Prepare a reaction mixture containing purified MAX1 (often in the form of microsomes

from recombinant yeast or insect cells) and a NADPH-cytochrome P450 reductase.

Add the substrate, carlactone, and initiate the reaction by adding NADPH.

Incubate at the optimal temperature.

Extract the products and analyze the formation of carlactonoic acid by LC-MS/MS.[5]

Quantification of Carlactone and its Derivatives by LC-
MS/MS
Objective: To detect and quantify carlactone and its derivatives in plant tissues or in vitro

assay samples.

Methodology:

Sample Preparation:

Plant Tissues: Freeze the plant tissue in liquid nitrogen and grind to a fine powder. Extract

the metabolites with an organic solvent (e.g., ethyl acetate or acetone) often containing an

antioxidant like BHT.

In Vitro Assays: Extract the reaction mixture with an appropriate organic solvent.

Solid-Phase Extraction (SPE):

Partially purify the extracts using a C18 SPE cartridge to remove interfering compounds.

LC-MS/MS Analysis:
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Liquid Chromatography: Separate the metabolites on a C18 column (e.g., 2.1 x 100 mm,

1.7 µm) using a gradient of water and acetonitrile or methanol, both containing a small

amount of formic acid or acetic acid to improve ionization.

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction

monitoring (MRM) mode for high selectivity and sensitivity.

MRM Transitions:

Carlactone: Monitor the transition from the parent ion [M+H]+ to a specific product

ion.

Carlactonoic Acid: Monitor the transition from the parent ion [M-H]- to a specific

product ion.[5]

Quantification: Use a stable isotope-labeled internal standard (e.g., 13C-labeled

carlactone or carlactonoic acid) for accurate quantification. Create a calibration curve with

known concentrations of the analytes and the internal standard.

Conclusion
The elucidation of the carlactone biosynthetic pathway has provided significant insights into

the regulation of plant development and interactions with the rhizosphere. The methodologies

and quantitative data presented in this guide offer a foundation for researchers and drug

development professionals to further explore this pathway. Future research may focus on the

detailed kinetic characterization of all enzymes in the pathway, the identification of novel

inhibitors and activators, and the engineering of strigolactone biosynthesis for agricultural and

therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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